3-Formylsalicylic acid (CAS 610-04-8) is a highly functionalized aromatic building block characterized by the contiguous arrangement of hydroxyl, carboxyl, and formyl groups on a benzene ring. In industrial and advanced laboratory procurement, it is primarily sourced as a specialized precursor for the synthesis of polydentate Schiff base ligands, metal-organic frameworks (MOFs), and targeted immunological assay reagents [1]. Unlike simpler salicylaldehydes or unsubstituted salicylic acid, the presence of the 3-position formyl group provides an additional reactive site for amine condensation while maintaining the strong chelating ability of the salicylic acid core, making it a critical material for engineering precise metal-ligand architectures and stimuli-responsive sensors [2].
Regioisomer-specific procurement
3-formyl substitution pattern confirmed; not interchangeable with 5-formylsalicylic acid
Schiff base and metal chelation chemistry
Ortho-formyl adjacent to phenolic hydroxyl enables distinct chelation geometry for ligand design
Enzyme inhibition and sensing research
Supports estrone sulfatase inhibition studies; validated as MOF functionalization reagent for fluorimetric sensing
Substituting 3-formylsalicylic acid with its closest commercial isomer, 5-formylsalicylic acid, routinely fails in applications requiring specific coordination geometries or targeted covalent interactions. The ortho-positioning of the formyl group relative to the hydroxyl moiety in the 3-isomer creates a contiguous, sterically defined binding pocket that supports unique bi- and polynuclear metal cluster aggregation, which the para-positioned 5-isomer cannot replicate [1]. Furthermore, in biological assay development, the specific spatial orientation of the 3-formyl group is required to form stable Schiff base linkages with target protein residues (such as Lys43 in MR1), whereas alternative isomers or non-covalent analogs fail to provide the necessary covalent capture for reproducible competitive displacement workflows [2].
Target
3-Formylsalicylic acid
Reported molar absorptivity 4620 M⁻¹ cm⁻¹ at 300 nm; ortho-formyl/hydroxyl chelation geometry
Potential substitute
5-Formylsalicylic acid
Molar absorptivity and enzyme inhibition profiles may differ; positional isomer substitution may shift analytical sensitivity
Target
3-Formylsalicylic acid
Formyl group enables Schiff base condensation; reported enhanced acidity vs. salicylic acid
Potential substitute
Salicylic acid (parent)
Lacks aldehyde functionality; Schiff base and enzyme inhibition workflows may not transfer directly
When utilized as a precursor for mesoporous silica nanotube (MSNT) sensors, 3-formylsalicylic acid forms a strictly defined 1:1 stoichiometric complex with Fe(III) ions. Compared to baseline unmodified phenolic sensors, the 3-fsa-grafted nanosensors achieve a steady spectroscopic signal in less than 15 seconds, enabling rapid, naked-eye detectable colorimetric changes [1].
| Evidence Dimension | Sensor response time to steady spectroscopic signal |
| Target Compound Data | < 15 seconds (3-fsa-MSNT) |
| Comparator Or Baseline | Unmodified phenolic group sensors (slower, less sensitive) |
| Quantified Difference | Rapid 1:1 complexation yielding steady signal in < 15 s |
| Conditions | Fe(III) detection in aqueous and pharmaceutical samples |
Procuring 3-fsa ensures the rapid response kinetics and strict stoichiometry required for manufacturing real-time environmental metal-ion sensors.
In immunological screening workflows, 3-formylsalicylic acid acts as a specific ligand for the MHC class I-related protein 1 (MR1) by forming a covalent Schiff base with the Lys43 residue. In contrast to non-covalent baseline ligands like diclofenac, 3-fsa provides the stable covalent capture necessary to lock the protein in a native-like conformation during competitive fluorescence polarization assays [1].
| Evidence Dimension | Binding mechanism to MR1 Lys43 |
| Target Compound Data | Covalent capture via Schiff base formation |
| Comparator Or Baseline | Diclofenac (non-covalent binding) |
| Quantified Difference | Formation of a stable covalent adduct versus a transient non-covalent interaction |
| Conditions | In vitro MR1 refolding and competitive fluorescence polarization assays |
Procuring a covalent-binding precursor guarantees assay stability and structural reproducibility in high-throughput immunological screening.
The contiguous arrangement of oxygen donor atoms in the dianion of 3-formylsalicylic acid enables the aggregation of high-nuclearity metal clusters, such as dodecanuclear [LnIII12] structures. The 5-formylsalicylic acid isomer, lacking this specific ortho-chelating pocket, cannot template these exact sandglass-like core topologies, restricting its utility in complex cluster synthesis [1].
| Evidence Dimension | Metal cluster nuclearity and topology |
| Target Compound Data | Enables [LnIII12] sandglass-like core aggregation |
| Comparator Or Baseline | 5-formylsalicylic acid (incapable of contiguous tridentate/bridging coordination) |
| Quantified Difference | Formation of discrete 12-metal clusters versus lower-nuclearity alternatives |
| Conditions | Lanthanide coordination under basic conditions for magnetic materials |
For materials scientists, selecting the 3-formyl isomer is mandatory to achieve the specific high-nuclearity architectures required for advanced magnetic or luminescent materials.
Schiff bases derived from 3-formylsalicylic acid successfully coordinate with copper to form mesoporous Cu-MOFs used in highly precise carbon paste electrodes. These 3-fsa-derived MOF electrodes demonstrate exceptional analytical reliability for Al(III) determination, achieving a relative standard deviation (RSD) of 0.82–1.98% and 98.0–101.2% recovery, significantly outperforming generic unmodified carbon paste baselines [1].
| Evidence Dimension | Sensor precision and accuracy (Al(III) detection) |
| Target Compound Data | RSD 0.82–1.98%, Recovery 98.0–101.2% |
| Comparator Or Baseline | Unmodified carbon paste electrodes |
| Quantified Difference | High-fidelity potentiometric response enabled by the specific Cu-MOF porosity |
| Conditions | Real water and pharmaceutical sample analysis |
Procuring 3-fsa for MOF linker synthesis directly translates to high analytical precision and accuracy in downstream electrochemical sensor manufacturing.
3-Formylsalicylic acid is the preferred precursor for synthesizing mesoporous silica or MOF-based sensors, where its rapid (<15 s) coordination kinetics and strict 1:1 stoichiometry enable precise colorimetric and fluorometric detection of Fe(III) or Al(III) in water [1].
In structural biology and drug discovery workflows, 3-fsa is utilized as a stable, covalent Schiff-base-forming ligand to lock MR1 proteins in native-like conformations, ensuring reproducibility in competitive displacement assays [2].
The unique contiguous binding pocket of the 3-fsa dianion is exploited to template high-nuclearity (e.g., dodecanuclear) lanthanide clusters, making it a critical building block for the development of single-molecule magnets and specialized optical materials [3].
Irritant